2-Tert-butyl-2-methylmorpholine

Description

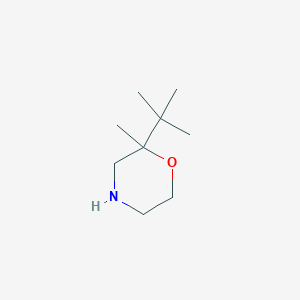

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-2-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2,3)9(4)7-10-5-6-11-9/h10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKHNPRTHOMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Stereochemical Conformation and Configuration in 2 Tert Butyl 2 Methylmorpholine Derivatives

Conformational Analysis of the Morpholine (B109124) Ring System

The six-membered morpholine ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of the heteroatoms (nitrogen and oxygen) and bulky substituents introduces unique conformational preferences and dynamic behaviors.

When substituents are introduced onto the morpholine ring, their steric and electronic properties further influence the conformational equilibrium. For instance, in N-substituted morpholines, the nature of the substituent can alter the energy barrier for ring inversion. researchgate.net As the conjugating ability of the N-substituent increases, the barrier to ring inversion has been observed to decrease. researchgate.net This is in contrast to the general trend where increased steric bulk leads to a higher inversion barrier.

The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformational equilibrium of cyclic systems. Due to severe 1,3-diaxial interactions, a tert-butyl group strongly prefers to occupy an equatorial position on a six-membered ring. This preference is so pronounced that it can effectively "lock" the ring into a specific conformation. wikipedia.org The energetic penalty for an axial tert-butyl group is substantial, estimated to be over 5 kcal/mol, which forces the ring to adopt a conformation where this group is equatorial. wikipedia.org

In the case of 2-tert-butyl-2-methylmorpholine, the presence of the tert-butyl group at the C2 position is expected to dominate the conformational landscape. This substituent will overwhelmingly favor an equatorial orientation to avoid prohibitive steric clashes with the axial protons on C3 and C5, as well as the substituent on the nitrogen atom. This strong conformational preference will, in turn, dictate the orientation of the methyl group also at C2. The dynamics of the ring, including the rate of chair-chair interconversion, will be significantly impacted by the high energy barrier imposed by the requisite movement of the tert-butyl group through a high-energy transition state.

Absolute Configuration Assignment and Enantiomeric Purity Determination

The presence of a stereocenter at the C2 position in this compound means that the molecule can exist as a pair of enantiomers. The determination of the absolute configuration (R or S) of each enantiomer and the assessment of enantiomeric purity are crucial for applications where stereochemistry is critical, such as in pharmacology and asymmetric synthesis.

While specific studies on the absolute configuration assignment for this compound are not detailed in the provided search results, general methods for such determinations include X-ray crystallography of single crystals of the enantiomerically pure compound or a derivative, and the use of chiral chromatography. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) using chiral solvating agents or chiral derivatizing agents, can also be employed to distinguish between enantiomers and quantify their relative amounts, thereby determining the enantiomeric excess (ee).

Stereochemical Control and Diastereoselectivity in Synthetic Pathways

The synthesis of substituted morpholines often presents challenges in controlling the stereochemical outcome. The diastereoselectivity of a reaction—the preferential formation of one diastereomer over another—is highly dependent on the reaction mechanism and the steric and electronic nature of the reactants and reagents.

In the synthesis of molecules containing a this compound scaffold, the introduction of the substituents at the C2 position is a critical step for controlling the stereochemistry. The large steric bulk of the tert-butyl group can be exploited to direct the approach of incoming reagents. For example, in a nucleophilic addition to a carbonyl precursor, the tert-butyl group would be expected to favor an equatorial position in the transition state, thereby influencing the facial selectivity of the attack and the resulting stereochemistry at the newly formed stereocenter. The relative orientation of the tert-butyl and methyl groups will be a direct consequence of the synthetic route chosen.

Intermolecular Interactions Influencing Conformation in Crystalline States

In the solid state, the conformation of a molecule can be influenced by intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces. X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the crystalline state.

Mechanistic Investigations of Chemical Transformations Involving 2 Tert Butyl 2 Methylmorpholine

Reaction Pathway Elucidation via Spectroscopic and Kinetic Methods

The elucidation of reaction pathways often involves a combination of spectroscopic techniques to identify reactive species and kinetic studies to understand the rate-determining steps of a reaction.

Transition State Analysis and Intermediate Identification

In chemical reactions, the transition state represents the highest energy point on the reaction coordinate, while an intermediate is a metastable species formed in a multi-step reaction. bohrium.com The identification of these transient species is key to unraveling a reaction mechanism.

While specific transition state analyses for reactions involving 2-tert-butyl-2-methylmorpholine are not detailed in the available literature, general principles can be applied. For instance, in reactions where the morpholine (B109124) nitrogen acts as a nucleophile, the transition state would involve the partial formation of a new bond to the nitrogen. The bulky tert-butyl group at the C2 position would likely influence the geometry and energy of this transition state due to steric hindrance.

In related systems, such as the morpholine/acid-catalyzed synthesis of methylacrolein, the formation of protonated morpholine species has been identified as crucial. bohrium.com Density Functional Theory (DFT) calculations on such systems can help in modeling the transition states and intermediates. bohrium.com For example, in the photooxidation of a tert-butyl substituted hexahydroquinazolinone, a two-step mechanism involving a dipolar intermediate was proposed based on theoretical calculations. nih.gov This suggests that reactions of this compound could also proceed through charged intermediates, depending on the reaction conditions.

A hypothetical reaction coordinate diagram for a reaction involving an intermediate is presented below:

Figure 1: Hypothetical Reaction Coordinate Diagram This table is a conceptual representation and not based on experimental data for this compound.

| Stage | Description | Relative Energy |

|---|---|---|

| Reactants | Starting materials | Low |

| Transition State 1 | First energy barrier | High |

| Intermediate | Metastable species | Lower than TS1 |

| Transition State 2 | Second energy barrier | High |

Ligand and Catalyst Structure-Mechanistic Insights

The structure of a ligand or catalyst can profoundly impact the mechanism of a reaction. In the context of catalysis, the morpholine moiety can act as a ligand for a metal center. The steric and electronic properties of the substituents on the morpholine ring, such as the tert-butyl and methyl groups in this compound, would play a significant role in the coordination chemistry and the subsequent catalytic activity.

For instance, in the catalytic asymmetric synthesis of 3-substituted morpholines, mechanistic insights revealed the importance of hydrogen-bonding interactions between the oxygen of the morpholine precursor and the catalyst's ligand. ubc.ca This highlights that even non-coordinating atoms within the morpholine structure can direct the stereochemical outcome of a reaction. While this compound itself was not the substrate in this study, it underscores the principle that substituents dictate mechanistic pathways.

The large tert-butyl group in this compound would be expected to create a specific steric environment around a coordinated metal, potentially influencing substrate approach and product selectivity.

Influence of Substituents on Reaction Mechanism and Selectivity

Substituents on the morpholine ring are critical in determining the reaction mechanism and selectivity. The 2-tert-butyl and 2-methyl groups in the target molecule are expected to exert significant steric and electronic effects.

The tert-butyl group is known for its large steric bulk, which can hinder the approach of reagents to the nitrogen atom or the adjacent C2 position. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the morpholine nitrogen, the bulky substituent may favor attack at the less hindered face of the molecule.

In a study on the oxidation of cyclohexane (B81311) with tert-butyl hydroperoxide, the nature of the metal center in metal-nitrogen catalysts was shown to be a key determinant of reactivity. rsc.org While this does not directly involve substituted morpholines, it illustrates the general principle of how the immediate environment of a reactive center (in this case, the metal) influences the reaction. By analogy, the substituents on the morpholine ring would modulate the reactivity of the nitrogen atom.

The electronic effect of the alkyl groups (tert-butyl and methyl) is primarily inductive, donating electron density to the ring. This increases the nucleophilicity of the morpholine nitrogen, potentially accelerating reactions where the nitrogen acts as a nucleophile.

A comparative table illustrating the potential influence of substituents on morpholine reactivity is provided below, based on general chemical principles.

Table 1: Postulated Influence of Substituents on Morpholine Reactivity This table presents expected trends and is not based on direct experimental data for the listed compounds.

| Compound | Substituent Effects | Expected Impact on Nucleophilicity of Nitrogen | Potential Steric Hindrance |

|---|---|---|---|

| Morpholine | None | Baseline | Low |

| 2-Methylmorpholine | Inductive (electron-donating) | Increased | Moderate |

| 2-Tert-butylmorpholine | Inductive (electron-donating), Steric | Increased | High |

| This compound | Inductive (electron-donating), Steric | Increased | Very High |

Studies on Amine Reactivity and Functional Group Interconversions within the Morpholine Core

The reactivity of the secondary amine within the morpholine core is a key aspect of its chemistry. This amine can undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation, to introduce new functional groups. The presence of the bulky 2-tert-butyl-2-methyl substituents would modulate the reactivity of this amine. While direct studies on this compound are lacking, the general reactivity of secondary amines is well-established.

The steric hindrance imposed by the tert-butyl group might necessitate harsher reaction conditions or the use of specific reagents to achieve functionalization at the nitrogen atom.

Furthermore, the morpholine ring itself can be a target for functional group interconversions, although this is less common than reactions at the nitrogen. Ring-opening reactions, for instance, could be influenced by the substituents. The stability of the morpholine ring in this compound would likely be high due to the presence of the quaternary carbon at the C2 position.

In a broader context, the synthesis of substituted morpholines often involves cyclization strategies where the substituents are introduced prior to ring formation. For instance, the enantioselective synthesis of 3-substituted morpholines has been achieved through a tandem hydroamination and asymmetric transfer hydrogenation sequence. ubc.ca Such strategies could potentially be adapted for the synthesis of complex morpholines like the one .

Computational Chemistry and Quantum Mechanical Analysis of 2 Tert Butyl 2 Methylmorpholine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

There are no specific, published Density Functional Theory (DFT) studies for 2-tert-butyl-2-methylmorpholine. DFT calculations are a common method for optimizing the molecular geometry to find the lowest energy structure and for analyzing electronic properties like molecular orbital energies (e.g., HOMO-LUMO gap), which are crucial for understanding a molecule's reactivity and spectral properties researchgate.netresearchgate.netresearchgate.net. Without dedicated research on this compound, data tables of its electronic properties or optimized coordinates cannot be provided.

Prediction of Conformational Energies and Interconversion Barriers

The conformational analysis of this compound has not been specifically reported. Like cyclohexane (B81311), the morpholine (B109124) ring adopts a chair conformation as its most stable form. It is well-established that a tert-butyl group is exceedingly bulky and strongly prefers an equatorial position on a six-membered ring to avoid sterically unfavorable 1,3-diaxial interactions libretexts.org. In the case of this compound, the quaternary carbon at the 2-position, bearing both a tert-butyl and a methyl group, would create significant steric strain. A detailed computational analysis would be required to quantify the energy differences between possible chair and twist-boat conformers and the energy barriers for their interconversion. Such data is not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

No molecular dynamics (MD) simulations focused on the conformational sampling of this compound have been published. MD simulations track the movements of atoms in a molecule over time, providing a detailed picture of its dynamic behavior and the various conformations it can access at a given temperature researchgate.netrsc.org. This type of analysis would be necessary to fully explore the conformational landscape of the molecule, but the research has not been performed.

Computational Prediction of Reactivity and Stereoselectivity

There are no computational studies in the literature that predict the reactivity and stereoselectivity of this compound. The steric hindrance provided by the axial or equatorial positioning of the large tert-butyl and smaller methyl groups at the C-2 position would be a primary factor governing its reaction pathways and the stereochemical outcome of its reactions. However, without specific computational models, any discussion would be purely speculative and not based on detailed research findings.

Advanced Applications and Role of 2 Tert Butyl 2 Methylmorpholine in Chemical Research

Chiral Building Blocks in Asymmetric Synthesis

The presence of a quaternary chiral center and a heterocyclic framework makes 2-tert-butyl-2-methylmorpholine and its analogs valuable as chiral building blocks and auxiliaries in asymmetric synthesis. The goal of this field is to control the stereochemical outcome of a reaction, producing a desired enantiomer or diastereomer in excess.

Morpholine (B109124) derivatives are frequently employed as chiral auxiliaries. nih.gov These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed. For instance, a general organocatalytic approach has been developed for the enantioselective synthesis of C2-functionalized, N-protected morpholines. nih.gov This methodology allows for the creation of these chiral heterocycles with high enantiomeric excess (ee), which can then serve as building blocks for more complex chiral molecules. nih.gov

Research in asymmetric synthesis has demonstrated the effectiveness of chiral amines and their derivatives in inducing stereoselectivity. In processes analogous to how this compound might be used, chiral amines derived from amino acids have been used to achieve the asymmetric synthesis of aldehydes with enantiomeric excesses as high as 58%. uoa.gr The key to this control is often the formation of a rigid, chiral intermediate, such as a metalloenamine, where the bulky groups direct the approach of incoming reagents. uoa.gr

The development of chiral malonates provides another example of creating versatile building blocks for molecules with quaternary carbon centers. nih.gov Through enantioselective phase-transfer catalysis, α-alkylation of specific malonates can achieve high chemical yields and excellent enantioselectivities (up to 98% ee). nih.gov These methods underscore the strategies by which a chiral scaffold, analogous to this compound, can be used to construct stereochemically complex products.

Table 1: Examples of Asymmetric Synthesis Using Chiral Building Blocks

| Reaction Type | Chiral Auxiliary/Building Block Principle | Key Findings | Reference |

|---|---|---|---|

| Asymmetric Aldehyde Synthesis | Use of chiral alkoxy amines to form metalloenamines. | Achieved enantiomeric excess up to 58% for 2-methyloctanal. | uoa.gr |

| Enantioselective α-alkylation | Phase-transfer catalysis using a chiral quaternary ammonium (B1175870) salt. | Produced chiral α,α-dialkylmalonates in up to 99% yield and 98% ee. | nih.gov |

| Enantioselective Synthesis of Morpholines | Organocatalytic approach to C2-functionalized morpholines. | Yields of 35–60% over five steps with 75–98% ee. | nih.gov |

Ligand Design and Application in Homogeneous and Heterogeneous Catalysis

The nitrogen and oxygen atoms within the this compound structure make it an attractive candidate for ligand design in catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as a catalyst. The steric and electronic properties of the ligand are crucial for controlling the activity and selectivity of the catalyst.

Morpholine derivatives have been successfully used in catalysis. For example, N-methylmorpholine is a precursor to N-methylmorpholine N-oxide (NMO), a widely used co-oxidant in reactions like the tetra-n-propylammonium perruthenate (TPAP) oxidation of alcohols. wikipedia.orgresearchgate.net Polymer-supported versions of NMO have been developed to create efficient and recyclable co-oxidants. researchgate.net

The structural features of this compound—specifically the tertiary amine and the potential for chirality—make it suitable for creating ligands for both homogeneous and heterogeneous catalysis. In related systems, ligands containing M–N4 active sites (a square planar metal bound to four nitrogen atoms) have been studied extensively in oxidation reactions. rsc.org Catalysts featuring these sites, such as metal phthalocyanines, are used in the oxidation of cyclohexane (B81311) with tert-butyl hydroperoxide (TBHP). rsc.org Ligands derived from this compound could potentially coordinate with metals like iron, manganese, or copper to form active catalysts for various organic transformations. The bulky tert-butyl group would play a critical role in creating a specific steric environment around the metal center, influencing substrate approach and selectivity.

Precursors for Complex Chemical Structures and Scaffolds

The morpholine ring is considered a "privileged scaffold" because it appears in a wide array of biologically active compounds and approved drugs. jchemrev.com Consequently, functionalized morpholines like this compound serve as valuable starting materials, or precursors, for the synthesis of more elaborate and often biologically relevant molecules.

The synthesis of complex molecules often relies on the stepwise modification of a core structure. For example, (2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, a related chiral morpholine, was used as a precursor to synthesize a larger molecule, (2R,6S)-tert-butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, through a standard peptide coupling reaction. nih.gov This demonstrates how the morpholine core can be readily elaborated into more complex amides.

Other synthetic strategies involve the ring-opening of precursors to form substituted morpholines. For instance, 2-tosyl-1,2-oxazetidine can be reacted with β-keto esters, such as tert-butyl 2-methyl-3-oxopropanoate, to generate substituted morpholine structures like tert-butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate. acs.org Such methods provide access to a variety of substituted morpholine congeners that can be further modified.

Furthermore, the morpholine moiety can be attached to other molecular frameworks. Thiomorpholine, a sulfur analog of morpholine, has been used in the Mannich reaction with 4-tert-butylphenol (B1678320) and formaldehyde (B43269) to produce 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and the corresponding 2,6-bis-substituted product. mdpi.com This highlights how the morpholine ring can be incorporated as a substituent onto other scaffolds, imparting new properties to the final molecule.

Emerging Roles in Materials Science and Polymer Chemistry

The unique chemical properties of this compound also suggest potential applications in materials science and polymer chemistry. The incorporation of such heterocyclic structures into polymer chains or materials can introduce desirable characteristics, such as thermal stability, chelating ability, or specific catalytic functions.

One area of application is in the development of functional polymers. For example, aminomethylphenol compounds have been synthesized as models for new polymers capable of chelating metal ions like Cu²⁺ and Fe³⁺. researchgate.net A ligand such as 2,6-bis(morpholinomethyl)-4-methylphenol demonstrates how morpholine units can be used to create tridentate ligands that form complex structures with metal ions. researchgate.net Incorporating this compound into a polymer backbone could similarly lead to materials with a high affinity for specific metals, useful for applications in separation, sensing, or catalysis.

The thermal properties of polymers are critical to their application. The glass transition temperature (Tg) and melting temperature (Tm) dictate the physical state and mechanical properties of a material. sigmaaldrich.com While specific polymers derived from this compound are not widely reported, the inclusion of bulky side groups like tert-butyl is known to affect polymer properties. For example, poly(N-tert-butylacrylamide) has a relatively high glass transition temperature of 128 °C. sigmaaldrich.com The rigid morpholine ring and the bulky tert-butyl group of this compound would likely result in polymers with high thermal stability and specific mechanical properties.

Table 2: Thermal Transitions of Polymers with Relevant Functional Groups

| Repeating Unit | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

|---|---|---|---|

| N-tert-Butylacrylamide | 128 | - | sigmaaldrich.com |

| Dimethylsiloxane | -127 | -40 | sigmaaldrich.com |

| Acrylonitrile (syndiotactic) | 125 | 319 | sigmaaldrich.com |

Exploration in Biochemical Probes and Enzyme Mechanism Studies

The structural similarity of the morpholine scaffold to components of biological systems, combined with the potential for tailored substitutions, makes derivatives of this compound interesting candidates for biochemical probes and for studying enzyme mechanisms.

Enzymes are highly selective catalysts, and their interactions with substrates and inhibitors provide insight into their function. The enzymatic kinetic resolution of racemic compounds is a powerful tool that relies on an enzyme's ability to selectively act on one enantiomer. For example, the lipase (B570770) from Candida antarctica (CAL-B) has been used for the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a process that separates enantiomers with excellent selectivity (E > 200). nih.gov A chiral compound like this compound could be explored as a substrate or inhibitor in similar enzymatic systems to probe the stereoselectivity of various lipases or other hydrolases.

Furthermore, morpholine-containing compounds are being investigated as inhibitors for a wide range of enzymes. researchgate.net The study of enzyme kinetics, including the determination of parameters like kcat and Km, is fundamental to understanding their mechanism. mdpi.com For example, detailed kinetic studies have been performed on the TET family of enzymes, which are 2-oxoglutarate/Fe(II)-dependent dioxygenases that modify nucleic acids. mdpi.com A molecule like this compound or its derivatives could be designed as a potential inhibitor or substrate analog for such enzymes, allowing researchers to probe the active site and elucidate the catalytic mechanism. The bulky tert-butyl group would be particularly useful for exploring steric constraints within an enzyme's active site.

Future Perspectives and Uncharted Research Avenues for 2 Tert Butyl 2 Methylmorpholine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-tert-butyl-2-methylmorpholine presents a considerable challenge due to the sterically congested quaternary carbon center. Future research will likely focus on developing efficient and sustainable methods to construct this hindered heterocyclic system.

Current synthetic strategies for substituted morpholines often involve multi-step sequences that may not be amenable to the creation of such a sterically hindered derivative. acs.orgacs.org Modern synthetic innovations, however, offer promising avenues for exploration. Photocatalytic methods, which have recently been employed for the diastereoselective synthesis of substituted morpholines, could be adapted for this target. acs.orgnih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Another promising approach is the development of novel annulation strategies. Iron-catalyzed diastereoselective synthesis of disubstituted morpholines has been reported, and such methods could potentially be tailored for the construction of the 2,2-disubstituted pattern of the target molecule. thieme-connect.com Furthermore, exploring one-pot reactions that combine multiple synthetic steps, such as a sequential Tsuji-Trost and heterocyclization, could offer a more atom-economical and efficient route. acs.orgnih.gov

Future synthetic research could also focus on the development of stereoselective methods to control the chirality at the C2 position. The use of chiral auxiliaries or asymmetric catalysis will be crucial in accessing enantiomerically pure forms of this compound, which is of significant interest for potential applications in medicinal chemistry and catalysis.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Features | Potential Advantages for Target Synthesis |

| Photocatalytic Annulation | Utilizes visible light, mild reaction conditions. | Potential for high stereoselectivity and functional group tolerance. acs.orgnih.gov |

| Iron-Catalyzed Cyclization | Employs an inexpensive and abundant metal catalyst. | Could offer a cost-effective and environmentally friendly route. thieme-connect.com |

| One-Pot Sequential Reactions | Combines multiple transformations in a single vessel. | Increased efficiency and reduced waste generation. acs.orgnih.gov |

| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity. | Access to enantiomerically pure this compound. |

Exploration of Unique Reactivity Profiles and Transformations

The steric bulk imparted by the tert-butyl and methyl groups at the C2 position is expected to significantly influence the reactivity of this compound. The nitrogen atom of the morpholine (B109124) ring, while typically nucleophilic and basic, will be sterically hindered in this derivative. wikipedia.org This could lead to unique reactivity as a non-nucleophilic base, similar to other hindered amines. mdpi.com

Future research should investigate the pKa of this compound to quantify its basicity. Comparing its reactivity in a range of classical amine reactions with less hindered morpholines will shed light on the steric and electronic effects of the C2 substituents. For instance, its utility as a base in elimination reactions versus substitution reactions could be a fruitful area of study.

Furthermore, the morpholine ring itself can undergo various transformations. Ring-opening reactions, for example, could lead to novel acyclic amino alcohol derivatives that are not easily accessible by other means. The influence of the bulky substituents on the regioselectivity and stereoselectivity of such reactions would be of fundamental interest. Investigating the stability of the morpholine ring under various conditions, including strongly acidic or basic media and in the presence of oxidizing or reducing agents, will also be crucial to defining its chemical utility.

Integration with Advanced Computational Techniques for Design and Discovery

Computational chemistry offers powerful tools to predict and understand the properties of molecules. In the case of this compound, where experimental data is scarce, computational studies can provide invaluable a priori insights.

Conformational analysis using density functional theory (DFT) or other high-level computational methods can predict the preferred three-dimensional structure of the molecule. acs.org This is particularly important for a substituted morpholine, as the ring can adopt different chair and boat conformations, and the orientation of the substituents will have a profound impact on the molecule's properties and interactions with other molecules. acs.org Understanding the conformational landscape is a prerequisite for rational drug design and catalyst development.

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in different solvent environments. This can provide insights into its solubility and how it interacts with other molecules in solution. Furthermore, computational methods can be used to predict various physicochemical properties, such as its pKa, lipophilicity (logP), and polar surface area, which are critical parameters in medicinal chemistry. mdpi.com

Table 2: Computationally Predicted Properties of Morpholine and its Derivatives

| Property | Morpholine | Substituted Morpholines | Predicted Significance for this compound |

| Conformation | Predominantly chair conformation. acs.org | Substituents influence the equilibrium between different conformers. | The bulky tert-butyl group will likely dictate a strong preference for a specific chair conformation. |

| pKa | ~8.5 wikipedia.org | Can be modulated by substituents. | Expected to be a weaker base than morpholine due to steric hindrance. |

| Lipophilicity (logP) | -0.86 | Varies widely with substitution. | The tert-butyl group will significantly increase its lipophilicity. |

Potential for Specialized Applications in Chemical Sciences

The unique structural features of this compound suggest a range of potential applications in various areas of the chemical sciences.

In medicinal chemistry , the morpholine moiety is a well-established pharmacophore that can improve the pharmacokinetic properties of drug candidates. nih.govnih.govlifechemicals.com The introduction of a bulky, lipophilic tert-butyl group could enhance membrane permeability and metabolic stability. Future research could explore the incorporation of the this compound scaffold into new or existing drug molecules to assess its impact on biological activity and pharmacokinetic profiles.

In catalysis , sterically hindered amines are valuable as non-nucleophilic bases and as ligands for metal catalysts. mdpi.comacs.org this compound could be investigated as a novel hindered base in organic synthesis. Furthermore, its potential as a chiral ligand in asymmetric catalysis is an exciting avenue for exploration, given its inherent chirality.

In materials science , morpholine derivatives have found applications as building blocks for polymers and functional materials. e3s-conferences.org The rigid and bulky nature of this compound could be exploited to create materials with specific physical and thermal properties. For example, it could be incorporated into polymer backbones to control chain packing and rigidity.

The exploration of this compound represents a frontier in substituted morpholine chemistry. The development of efficient synthetic routes, a thorough investigation of its reactivity, and the application of computational tools will be key to unlocking the full potential of this intriguing molecule and paving the way for its application in a diverse range of scientific disciplines.

Q & A

Q. What are the recommended synthetic pathways for 2-Tert-butyl-2-methylmorpholine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves ring-closing strategies using tert-butyl-protected intermediates. For example, tert-butyl carbonate derivatives (e.g., tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate) can undergo deprotection and alkylation to introduce methyl groups . Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., Pd/C for hydrogenolysis) critically impact yield. Kinetic studies suggest that steric hindrance from the tert-butyl group requires prolonged reaction times (>24 hours) for complete conversion .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) and FT-IR spectroscopy :

- ¹H NMR : Look for characteristic tert-butyl singlet at δ 1.2–1.4 ppm and morpholine ring protons at δ 3.4–3.8 ppm .

- FT-IR : C-O-C stretching (morpholine ring) at 1100–1250 cm⁻¹ and tert-butyl C-H bending at 1360–1380 cm⁻¹ .

For crystallinity analysis, X-ray diffraction is recommended for resolving steric configurations .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is prone to hydrolysis due to the morpholine ring’s basicity. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to moisture or acidic vapors, which can cleave the tert-butyl group . Stability assays using HPLC-MS over 30 days show <5% degradation under optimal conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the conformational flexibility of this compound?

- Methodological Answer : Conflicting NMR and X-ray data (e.g., axial vs. equatorial tert-butyl orientation) can be addressed via density functional theory (DFT) . Compare computed energy barriers for ring puckering with experimental NOESY correlations. For example, a 2023 study resolved similar contradictions in morpholine derivatives by identifying a low-energy transition state (ΔG‡ ≈ 8 kcal/mol) between conformers .

Q. What strategies optimize enantioselective synthesis of this compound for chiral catalyst development?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Key parameters:

- Temperature : Lower temperatures (–40°C) enhance enantiomeric excess (ee) by slowing racemization.

- Solvent : Non-polar solvents (toluene) improve stereoselectivity vs. polar aprotic solvents (DMF) .

Recent trials achieved >90% ee using a Ru-based catalyst system .

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group creates steric bulk, slowing nucleophilic substitution but stabilizing carbocation intermediates. For Suzuki-Miyaura couplings, use bulky ligands (e.g., SPhos) to mitigate steric hindrance. Kinetic studies show a 3-fold rate decrease compared to unsubstituted morpholine derivatives, requiring higher catalyst loadings (5–10 mol%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for this compound?

- Methodological Answer : Discrepancies (e.g., pKa 7.2 vs. 7.8 in D₂O) arise from solvent polarity and measurement techniques. Standardize assays using potentiometric titration in buffered aqueous solutions (pH 2–12) with a glass electrode. Compare results with computational pKa predictors (e.g., ACD/Labs) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.